5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a class of heterocyclic molecules with a fused thiophene-pyrimidine core. Its structure includes:
- A phenyl group at position 3, enhancing lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2S2/c1-14-19(15(2)30-27-14)12-32-24-26-22-21(23(29)28(24)18-6-4-3-5-7-18)20(13-31-22)16-8-10-17(25)11-9-16/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMAFHMHDPAELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene derivatives, with suitable reagents to form the thieno[2,3-d]pyrimidinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thieno[2,3-d]pyrimidinone intermediate.
Attachment of the Dimethylisoxazolylmethylthio Group: This step involves the reaction of the intermediate with a dimethylisoxazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, research into thieno[2,3-d]pyrimidine derivatives has shown promising results against various cancer cell lines. These derivatives often act by inhibiting key signaling pathways involved in tumor growth and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for their anticancer activity. The lead compounds exhibited strong antiproliferative effects on human leukemia cells, with mechanisms involving the inhibition of cell cycle progression and induction of apoptosis .
Epigenetic Modulation
The compound's structural features suggest its potential as an epigenetic modulator. Specifically, the 3,5-dimethylisoxazole moiety has been linked to the inhibition of bromodomain-containing proteins (BET), which play critical roles in gene regulation and cancer progression.
Research Findings:
In a study focusing on the optimization of 3,5-dimethylisoxazole derivatives as BET inhibitors, it was found that modifications to this scaffold significantly enhanced binding affinity to BRD4 (a member of the BET family). These findings highlight the potential for developing novel therapeutic agents targeting epigenetic mechanisms .
Comparative Data Table
The following table summarizes key compounds related to this compound and their respective biological activities:
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects and synthetic strategies.
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Observations
Substituent Effects on Bioactivity The 4-chlorophenyl group in the target compound likely improves metabolic stability compared to the 4-methylphenyl analog , though the latter may exhibit better solubility due to reduced polarity.
Synthetic Strategies Microwave-assisted synthesis (as seen in ) is frequently employed for thieno[2,3-d]pyrimidinones, reducing reaction times and improving yields compared to conventional methods . Coumarin-containing derivatives () require multi-step coupling, complicating scalability but enabling fluorescence-based tracking in biological systems .
Toxicity and Environmental Impact and note revisions in TRI data for manganese and zinc compounds, emphasizing the importance of accurate environmental reporting for halogenated derivatives like the target compound .
Biological Activity
The compound 5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one , belonging to the thieno[2,3-d]pyrimidine family, has garnered attention for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Substitution Reactions : The introduction of the chlorophenyl and isoxazole moieties occurs via nucleophilic substitution methods.
- Final Modifications : The compound may undergo further modifications to enhance its biological activity or solubility.
Anticancer Properties
Research has indicated that compounds with a thieno[2,3-d]pyrimidine core exhibit significant anticancer activity. Notably, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:
- MCF-7 (Breast Cancer) : Inhibitory concentrations (IC50) were reported in the low micromolar range, indicating potent antiproliferative effects.
- A549 (Lung Cancer) : Similar inhibitory effects were observed, with some derivatives showing IC50 values as low as 0.94 μM without toxicity to normal cells .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 19 | MCF-7 | 0.94 | Strong anti-proliferative effect |
| Compound 15 | A549 | 0.94 | No toxicity to normal liver cells |
| Compound X | PC-3 | 1.20 | Effective against prostate cancer |
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression has been observed, particularly at the G1/S checkpoint.
- Inhibition of Migration : Some derivatives reduce the migratory capabilities of cancer cells, which is crucial for metastasis prevention .
Study on Compound Efficacy
In a comparative study evaluating multiple thieno[2,3-d]pyrimidine derivatives:
- Objective : To assess the anticancer efficacy against various cell lines.
- Findings : Several compounds exhibited significant growth inhibition across different cancer types. Notably, compounds with substitutions at specific positions showed enhanced activity against MCF-7 and A549 cells.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets:
- Target Proteins : Studies focused on proteins involved in cancer progression such as EGFR and VEGFR.
- Binding Affinity : Docking simulations indicated favorable binding interactions, supporting the observed biological activities.
Q & A
Q. What analytical methods quantify oxidative or hydrolytic degradation under varying pH/temperature conditions?
- Methodological Answer: Accelerated stability studies (ICH Q1A guidelines) with HPLC-UV monitoring. For example, incubate at 40°C/75% RH and track degradation kinetics, identifying products via tandem MS .
Data Contradiction Analysis Framework
- Example: Conflicting solubility reports may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD and DSC. Compare dissolution profiles in biorelevant media (FaSSIF/FeSSIF) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
